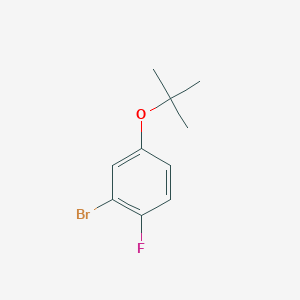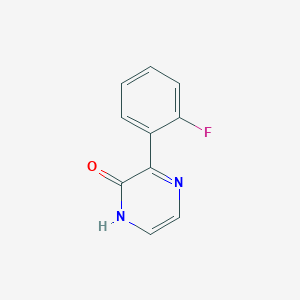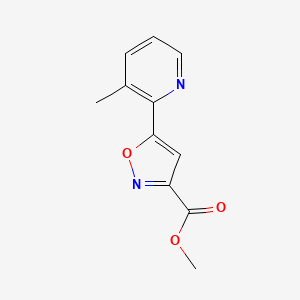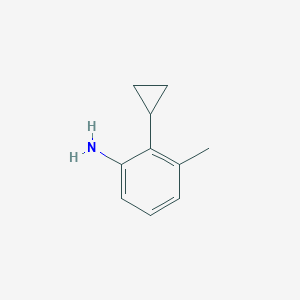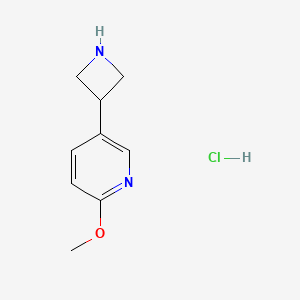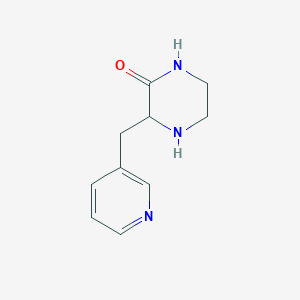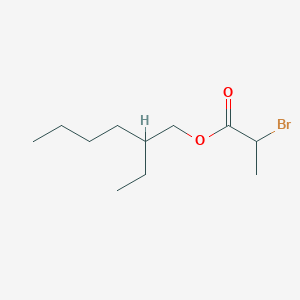![molecular formula C6H11ClO2 B13699925 3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
3-[(Chloromethoxy)methyl]tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chloromethoxy)methyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring consisting of four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chloromethoxy)methyl]tetrahydrofuran typically involves the reaction of tetrahydrofuran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Chloromethoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups such as amines, thiols, or alkyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2), alkyl halides (R-X)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, alkyl derivatives
Applications De Recherche Scientifique
3-[(Chloromethoxy)methyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(Chloromethoxy)methyl]tetrahydrofuran involves its ability to undergo nucleophilic substitution reactions. The chloromethoxy group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or thiols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A parent compound with a similar structure but without the chloromethoxy group.
3-Methyltetrahydrofuran: A derivative with a methyl group instead of a chloromethoxy group.
2,2,5,5-Tetramethyltetrahydrofuran: A derivative with four methyl groups, making it more sterically hindered and less reactive.
Uniqueness
3-[(Chloromethoxy)methyl]tetrahydrofuran is unique due to the presence of the chloromethoxy group, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C6H11ClO2 |
|---|---|
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
3-(chloromethoxymethyl)oxolane |
InChI |
InChI=1S/C6H11ClO2/c7-5-9-4-6-1-2-8-3-6/h6H,1-5H2 |
Clé InChI |
ABRPLOFOZZMJGI-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1COCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


